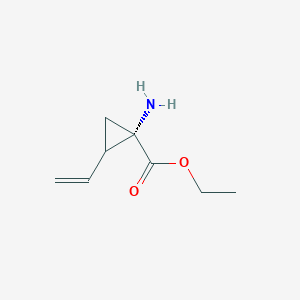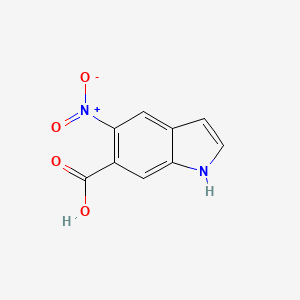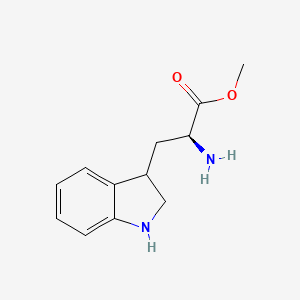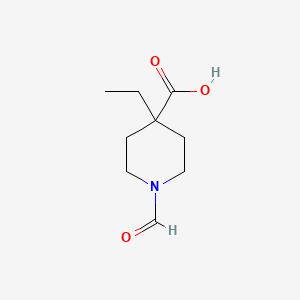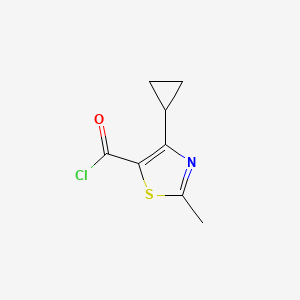
2-(5-Iodopyridin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Iodopyridin-3-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an iodine atom at the 5-position of the pyridine ring and an acetic acid moiety attached to the 3-position. Pyridine derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodopyridin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the iodination of 3-pyridineacetic acid. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 5-position of the pyridine ring.
Another approach involves the Suzuki-Miyaura coupling reaction, where 3-pyridineacetic acid is coupled with an appropriate iodinated precursor using a palladium catalyst and a boronic acid derivative
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Iodopyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium compounds, Grignard reagents, and amines.
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acid derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium reagents, Grignard reagents, amines; typically performed in polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, chromium trioxide; carried out in acidic or basic aqueous solutions.
Reduction: Hydrogen gas with palladium on carbon catalyst; conducted under mild pressure and temperature conditions.
Major Products Formed
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Applications De Recherche Scientifique
2-(5-Iodopyridin-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic properties.
Agrochemicals: The compound is used in the synthesis of herbicides and pesticides, contributing to the development of more effective and environmentally friendly agricultural chemicals.
Mécanisme D'action
The mechanism of action of 2-(5-Iodopyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and the acetic acid moiety play crucial roles in binding to the active sites of these targets, modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site or by interfering with substrate binding. In receptor-mediated pathways, it can act as an agonist or antagonist, altering the receptor’s signaling cascade.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Bromopyridin-3-yl)acetic acid
- 2-(5-Chloropyridin-3-yl)acetic acid
- 2-(5-Fluoropyridin-3-yl)acetic acid
Uniqueness
2-(5-Iodopyridin-3-yl)acetic acid is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to other halogenated derivatives. The larger atomic radius and higher polarizability of iodine enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable scaffold in drug design and materials science.
Propriétés
Formule moléculaire |
C7H6INO2 |
|---|---|
Poids moléculaire |
263.03 g/mol |
Nom IUPAC |
2-(5-iodopyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H6INO2/c8-6-1-5(2-7(10)11)3-9-4-6/h1,3-4H,2H2,(H,10,11) |
Clé InChI |
AIOXLAHKNVRFOK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1I)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




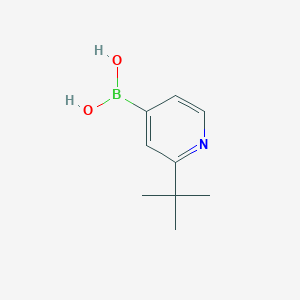
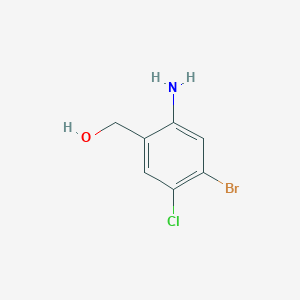
![(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid](/img/structure/B12962667.png)
